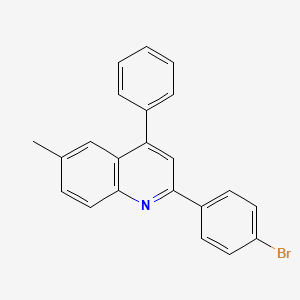

2-(4-Bromophenyl)-6-methyl-4-phenylquinoline

Description

Properties

CAS No. |

71858-09-8 |

|---|---|

Molecular Formula |

C22H16BrN |

Molecular Weight |

374.3 g/mol |

IUPAC Name |

2-(4-bromophenyl)-6-methyl-4-phenylquinoline |

InChI |

InChI=1S/C22H16BrN/c1-15-7-12-21-20(13-15)19(16-5-3-2-4-6-16)14-22(24-21)17-8-10-18(23)11-9-17/h2-14H,1H3 |

InChI Key |

YOTRWILQTVHJNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-methyl-4-phenylquinoline typically involves the reaction of 4-bromoaniline with 2-methyl-4-phenylquinoline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and the use of continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-methyl-4-phenylquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

It appears the specific compound "2-(4-Bromophenyl)-6-methyl-4-phenylquinoline" is not widely documented in the provided search results. However, the search results do provide information about quinolines, their derivatives, and some related compounds, which can help infer potential applications and synthesis methods.

General Information on Quinolines and Their Applications

- Bioactivity and Pharmaceutical Applications Many 2,4-disubstituted quinoline derivatives have widespread bioactivity and pharmaceutical applications .

- Antimicrobial and Antitumor Agents Some quinolines show promise as potent antimicrobial, antituberculosis, and DNA-intercalating antitumor agents .

- Antileishmanial Activity Quinoline-4-carboxylic acids have demonstrated antileishmanial activity .

Synthesis of Quinolines

- CuBr–ZnI2 Combo-Catalysis A mild and solvent-free approach using CuBr–ZnI2 combo-catalysis can produce 2,4-disubstituted quinolines . This method is fast and yields good results, and the synthesized products can be characterized using spectroscopic analyses .

- Metal-Free Approach An efficient metal-free approach exists for the total synthesis of quinoline derivatives . This simplifies the synthesis process compared to methods requiring transition metal complexes .

- Efficient Synthesis Method A method for efficiently synthesizing quinoline involves using phenylamine and olefin ketone with substituents . This method is cost-effective, efficient, simple to handle, and safe .

Examples of Quinoline Derivatives and Their Activities

- 1,2,4-Triazole Derivatives These compounds, which incorporate a triazole ring, exhibit a wide range of biological activities, including antifungal, antiviral, antimigraine, anxiolytic, antidepressant, and antitumor properties .

- Aryl-quinoline-4-carbonyl hydrazone This compound has potential in managing type 2 diabetes mellitus by interacting with the α-glucosidase enzyme .

Potential Applications Based on Structural Similarities

Given that "this compound" is a substituted quinoline, it might share some applications with other quinoline derivatives:

- Pharmaceutical Research: It could be investigated for antimicrobial, antituberculosis, or antitumor activities, similar to other quinolines .

- Antidiabetic Research: It could be explored for its potential to interact with enzymes relevant to diabetes management, similar to aryl-quinoline-4-carbonyl hydrazone .

- Material Science: Substituted quinolines might find use in creating new materials with specific electronic or optical properties, although this is not explicitly mentioned in the provided context.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-methyl-4-phenylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

Biological Activity

2-(4-Bromophenyl)-6-methyl-4-phenylquinoline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline backbone with a bromophenyl substituent, which is thought to enhance its biological activity. The presence of the bromine atom can influence the compound's interaction with biological targets, potentially increasing its efficacy against certain diseases.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study assessed the antiproliferative activity of several quinoline derivatives, including this compound, against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. The results indicated that this compound displayed potent inhibitory activity, with IC50 values significantly lower than those of standard chemotherapeutic agents like neomycin.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 5.0 |

| This compound | MCF-7 | 3.8 |

| Neomycin | HepG2 | 20.0 |

| Neomycin | MCF-7 | 15.0 |

This data suggests that the compound is a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity. The mechanism of action is primarily attributed to the inhibition of microbial DNA gyrase, which is critical for bacterial DNA replication.

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effects of various quinoline derivatives against Staphylococcus epidermidis and Escherichia coli. The results indicated that compounds with a bromophenyl group exhibited enhanced antibacterial activity.

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. epidermidis | 18 |

| This compound | E. coli | 15 |

| Control (DMSO) | S. epidermidis | 0 |

| Control (DMSO) | E. coli | 0 |

These findings highlight the potential of this compound as a broad-spectrum antimicrobial agent .

The biological activity of this compound can be attributed to its interaction with key cellular targets:

- Inhibition of Protein Kinases : The compound may inhibit specific protein kinases involved in cancer cell proliferation.

- DNA Gyrase Inhibition : Its structural similarity to known gyrase inhibitors allows it to disrupt bacterial DNA processes, leading to cell death.

- Induction of Apoptosis : Studies suggest that this compound may trigger apoptosis in cancer cells through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Bromophenyl)-6-methyl-4-phenylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedländer condensation or Suzuki-Miyaura cross-coupling. For example, describes the synthesis of analogous quinoline derivatives using palladium-catalyzed cross-coupling reactions. Reaction optimization (e.g., temperature, catalyst loading, and solvent polarity) is critical: higher temperatures (120–150°C) improve cyclization, while polar aprotic solvents (DMF, DMSO) enhance solubility of bromophenyl intermediates . Low yields (<50%) may arise from steric hindrance at the 4-phenyl position, requiring iterative purification via column chromatography.

Q. How is the structural identity of this compound validated?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for quinoline and bromophenyl groups) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with validation via R-factor (<0.05) and residual electron density maps. highlights torsion angles (e.g., C–Br bond orientation) to assess steric effects .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (284.151 g/mol) and isotopic patterns for bromine .

Q. What spectroscopic techniques are essential for characterizing quinoline derivatives?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=N stretch at ~1620 cm for quinoline rings) .

- UV-Vis : Absorption maxima (~300–350 nm) correlate with π→π* transitions in conjugated systems .

- Single-Crystal XRD : ORTEP-3 software generates thermal ellipsoid plots to visualize molecular packing and hydrogen-bonding networks (e.g., C–H···π interactions in ) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as both an electron-withdrawing group (via inductive effects) and a steric bulk. shows that para-substituted bromophenyl groups reduce coupling efficiency in Suzuki reactions due to slower oxidative addition with Pd catalysts. Computational studies (DFT) can model transition states to optimize ligand selection (e.g., bulky phosphines like PCy3 improve steric tolerance) .

Q. What strategies resolve contradictions in crystallographic data interpretation for quinoline derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder or twinning. recommends:

- Using PLATON to check for missed symmetry (e.g., pseudomerohedral twinning).

- Applying Hirshfeld surface analysis (via CrystalExplorer) to distinguish genuine intermolecular interactions from artifacts .

- Cross-validating with spectroscopic For example, a distorted quinoline ring in XRD should align with downfield NMR shifts for adjacent protons .

Q. How can hydrogen-bonding patterns in this compound crystals predict solubility and stability?

- Methodological Answer : Graph set analysis ( ) categorizes H-bond motifs (e.g., chains) to correlate with packing density. High-density crystals (e.g., >1.4 g/cm in ) exhibit lower solubility in nonpolar solvents due to strong van der Waals interactions. Thermal gravimetric analysis (TGA) can quantify stability, with decomposition temperatures >250°C indicating robust packing .

Q. What are the challenges in synthesizing this compound derivatives with bioactivity?

- Methodological Answer : Functionalization at the 6-methyl or 4-phenyl positions often requires protecting groups. details a Pd(OAc)-catalyzed method for introducing amino groups via azide intermediates, but competing side reactions (e.g., dimerization) necessitate strict anhydrous conditions. Bioactivity assays (e.g., IC measurements) should be paired with HPLC purity checks (>95%) to exclude false positives from byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.